Ethyl 2-(4-nitrophenoxy)propanoate
Description
Ethyl 2-(4-nitrophenoxy)propanoate is a nitro-substituted aromatic propanoate ester. Its structure comprises a propanoate backbone with a 4-nitrophenoxy group attached to the α-carbon. The nitro group at the para position of the phenyl ring confers electron-withdrawing properties, influencing its reactivity and physicochemical behavior. This compound is primarily studied in the context of agrochemicals, particularly as a precursor or intermediate in herbicide synthesis, such as fenoxaprop ethyl ester and quizalofop ethyl ester derivatives . Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 251.23 g/mol (calculated based on standard atomic weights).
Properties
CAS No. |
28059-69-0 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 2-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3 |
InChI Key |
MFBLAYNELIBQML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
Ethyl 2-(4-nitrophenoxy)propionate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Pathways: this compound is typically synthesized via nucleophilic substitution between ethyl 2-chloropropanoate and 4-nitrophenol under basic conditions, achieving yields >75% .
- Environmental Impact : Nitro-substituted herbicides derived from this compound may persist longer in soil due to slower microbial degradation compared to methoxy analogs .
- Challenges : Direct quantification of nitro-substituted intermediates via NMR is complicated by signal overlap; methods like derivatization (e.g., hydrazine addition for pyruvate analysis) may be adapted for improved accuracy .
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